molecular formula C24H50Hg B157799 Didodecylmercury CAS No. 10217-68-2

Didodecylmercury

Cat. No.: B157799
CAS No.: 10217-68-2
M. Wt: 539.2 g/mol
InChI Key: SIKMYRLHKSUYRD-UHFFFAOYSA-N
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Description

Didodecylmercury (CAS: 10217-68-2) is a dialkylmercury compound with two dodecyl (C₁₂H₂₅) groups bonded to a central mercury atom. It belongs to the organomercury family, characterized by direct carbon-mercury bonds. These compounds are historically significant in organic synthesis and industrial applications but are now heavily regulated due to their extreme toxicity and environmental persistence. This compound’s structure confers unique physicochemical properties, such as high lipophilicity and thermal stability, which distinguish it from shorter-chain or functionalized mercury compounds .

Properties

CAS No.

10217-68-2

Molecular Formula

C24H50Hg

Molecular Weight

539.2 g/mol

IUPAC Name

didodecylmercury

InChI

InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3;

InChI Key

SIKMYRLHKSUYRD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Hg]CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC[Hg]CCCCCCCCCCCC

Other CAS No.

10217-68-2

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

DIDODECYLMERCURY

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Didodecylmercury with structurally related organomercury compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Key Properties
This compound 10217-68-2 C₂₄H₅₀Hg 523.25 Liquid/Oil High lipophilicity, low water solubility
Diheptylmercury 51622-02-7 C₁₄H₃₀Hg 375.01 Liquid Moderate volatility, thermally unstable
Dihexylmercury 10217-65-9 C₁₂H₂₆Hg 347.00 Liquid Higher volatility than this compound
Dimethylmercury 593-74-8 C₂H₆Hg 230.66 Volatile liquid Extreme neurotoxicity, high vapor pressure
Methoxyethyl Mercury Chloride 12388-05-5 C₃H₇ClHgO 295.10 Crystalline solid Polar, water-soluble, reactive chloride group

Key Observations :

  • Chain Length and Physical Properties: Longer alkyl chains (e.g., dodecyl in this compound) reduce volatility and increase lipophilicity compared to shorter-chain analogs like dihexylmercury or dimethylmercury.
  • Functional Groups : Methoxyethyl mercury chloride incorporates an ether linkage and chloride ion, enhancing polarity and reactivity compared to purely hydrocarbon-based this compound.

Toxicity and Environmental Impact

  • Its low water solubility reduces immediate aquatic toxicity but increases long-term soil contamination risks.
  • Dimethylmercury: Notably more hazardous; even µL-scale exposure can be fatal. It readily crosses the blood-brain barrier and degrades into methylmercury, a potent neurotoxin.
  • Methoxyethyl Mercury Chloride : The chloride group facilitates ionization, increasing bioavailability and acute toxicity in aqueous environments.

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